

An In-depth Technical Guide to the Solubility of AMTB Hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AMTB hydrochloride

Cat. No.: B1667263

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This technical guide provides a comprehensive overview of the solubility of AMTB (N-(3-Aminopropyl)-2-[(3-methylphenyl)methoxy]-N-(2-thienylmethyl)benzamide) hydrochloride in two common laboratory solvents: dimethyl sulfoxide (DMSO) and water. The information is intended for researchers, scientists, and professionals in the field of drug development and discovery.

AMTB hydrochloride is recognized as a selective blocker of the Transient Receptor Potential Cation Channel Subfamily M Member 8 (TRPM8).^{[1][2][3][4][5]} It inhibits the icilin-induced activation of TRPM8 channels and is utilized in research for conditions such as overactive bladder and painful bladder syndrome.^{[1][2][5]} Understanding its solubility is critical for the design and reproducibility of in vitro and in vivo experiments.

Quantitative Solubility Data

The solubility of **AMTB hydrochloride** can vary between suppliers and is influenced by experimental conditions such as temperature and the use of physical methods like sonication. The data from various suppliers is summarized below.

Solvent	Concentration (mg/mL)	Molar Concentration (mM)	Source	Notes
DMSO	100	232.02	MedChemExpress[2]	Requires ultrasonic treatment.
60	139.21	TargetMol[6]	Sonication is recommended.	
43.1	100	Tocris Bioscience[1]		
~40	~92.8	CD Biosynthesis[7]		
≥10	≥23.2	Sigma-Aldrich[8]		
Soluble to 100 mM	100	Hello Bio[3], R&D Systems[9]	Corresponds to ~43.1 mg/mL.	
Water	43.1	100	Tocris Bioscience[1]	
~40	~92.8	CD Biosynthesis[7]		
20	46.4	Sigma-Aldrich[8]		
2	4.6	Sigma-Aldrich[8]	Warmed solution.	
Soluble to 100 mM	100	Hello Bio[3], R&D Systems[9]	Corresponds to ~43.1 mg/mL.	

Molecular Weight of **AMTB Hydrochloride**: 430.99 g/mol [1][2][3]

Experimental Protocols for Solubility Determination

While specific protocols used by manufacturers for **AMTB hydrochloride** are not detailed, a generalized methodology for determining thermodynamic (equilibrium) and kinetic solubility for research compounds is described below. The shake-flask method is the gold standard for determining thermodynamic solubility.[10][11]

1. Objective: To determine the maximum concentration of a compound that can be dissolved in a specific solvent at equilibrium.

2. Materials:

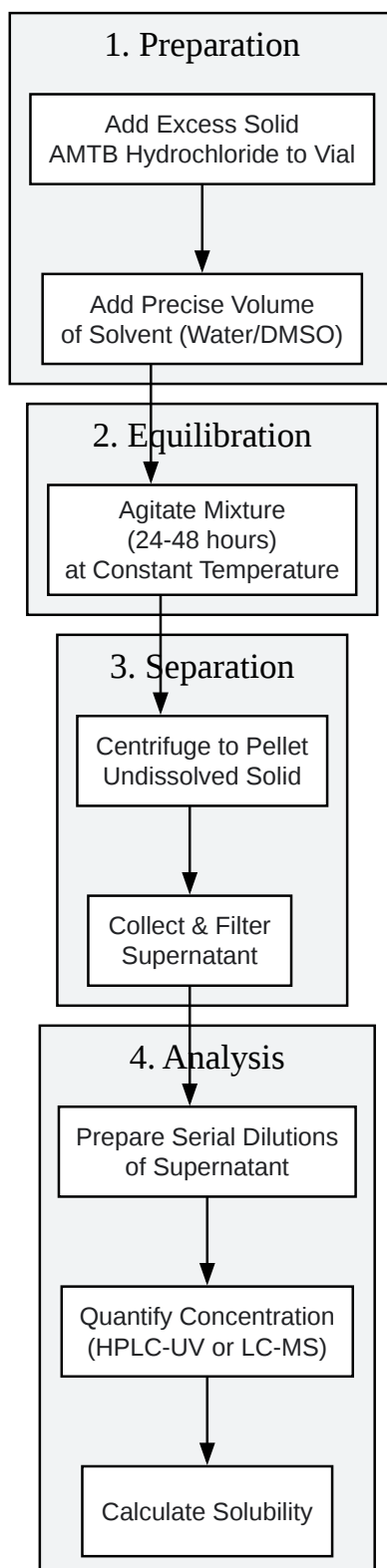
- **AMTB hydrochloride** (solid powder)
- Solvent (e.g., HPLC-grade water, anhydrous DMSO)
- Vials (e.g., 1.5 mL Eppendorf or glass vials)
- Shaker or rotator capable of constant agitation
- Temperature-controlled environment (e.g., incubator at 25°C or 37°C)
- Centrifuge
- Syringe filters (e.g., 0.45 µm)
- Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

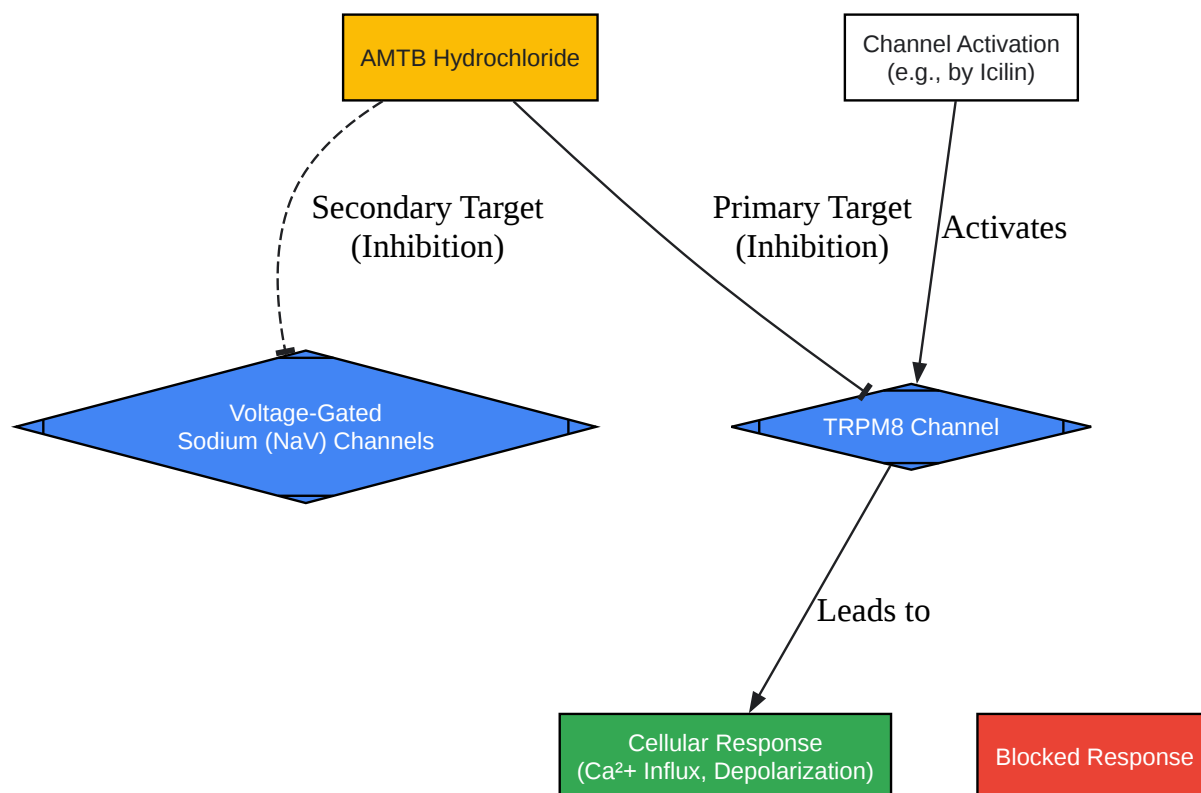
3. General Thermodynamic Solubility Protocol (Shake-Flask Method):

- Preparation: Add an excess amount of solid **AMTB hydrochloride** to a vial. The excess solid is crucial to ensure a saturated solution is formed.
- Dissolution: Add a precise volume of the desired solvent (e.g., 1.0 mL of water or DMSO) to the vial.
- Equilibration: Seal the vial and place it on a shaker or rotator in a temperature-controlled environment. Agitate the mixture for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[\[10\]](#)
- Phase Separation: After equilibration, separate the undissolved solid from the solution. This is typically achieved by centrifuging the vials at high speed (e.g., 4,000 rpm for 15 minutes).[\[12\]](#)

- **Sample Collection:** Carefully collect an aliquot of the clear supernatant. For added certainty, the supernatant can be filtered through a syringe filter to remove any remaining microparticulates.[\[12\]](#)
 - **Quantification:** Prepare a series of dilutions of the supernatant with the solvent. Analyze these samples using a suitable analytical method (e.g., HPLC-UV) to determine the concentration of dissolved **AMTB hydrochloride**. A standard calibration curve should be generated for accurate quantification.
4. **Kinetic Solubility Protocol (DMSO-Based Method):** This method is often used in high-throughput screening to assess solubility in aqueous buffers.[\[11\]](#)[\[13\]](#)
- **Stock Solution:** Prepare a high-concentration stock solution of **AMTB hydrochloride** in DMSO (e.g., 10 or 20 mM).[\[10\]](#)[\[14\]](#)
 - **Dilution:** Add a small volume of the DMSO stock solution to the aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4). The final concentration of DMSO is typically kept low (e.g., 1-5%) to minimize its co-solvent effect.[\[10\]](#)
 - **Incubation & Observation:** The solution is shaken for a shorter period (e.g., 1-2 hours) and then analyzed for precipitation, often using nephelometry or UV-Vis spectroscopy to detect light scattering from insoluble particles.[\[11\]](#)

Visualizations





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- To cite this document: BenchChem. [An In-depth Technical Guide to the Solubility of AMTB Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1667263#solubility-of-amtb-hydrochloride-in-dmso-and-water>]

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